molecular formula C9H11NO4 B063491 3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid CAS No. 174502-37-5

3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid

Cat. No.: B063491
CAS No.: 174502-37-5
M. Wt: 197.19 g/mol
InChI Key: GXKOWQKLXRMVLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid is a synthetic analogue of the dopamine precursor L-DOPA, distinguished by its β-amino acid moiety and the retention of the critical catechol (3,4-dihydroxyphenyl) group. This unique structure confers significant research value, particularly in the fields of neurochemistry and medicinal chemistry. The compound serves as a versatile building block for the synthesis of more complex catecholamine derivatives and is a key intermediate in studying the structure-activity relationships of dopaminergic ligands. Its primary research applications include investigating novel pathways for neurotransmitter synthesis, exploring the metabolism of amino acid-derived neuromodulators, and serving as a precursor for the development of potential prodrugs or enzyme inhibitors targeting aromatic L-amino acid decarboxylase (AADC). The catechol group allows for interactions with various metalloenzymes and receptors, making it a valuable probe for studying oxidative stress and metal chelation in cellular models. Researchers utilize this compound to elucidate mechanisms underlying Parkinson's disease and other neurological disorders associated with dopamine dysregulation, providing a critical tool for advancing our understanding of catecholamine biology and developing new therapeutic strategies.

Properties

IUPAC Name

3-amino-3-(3,4-dihydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c10-6(4-9(13)14)5-1-2-7(11)8(12)3-5/h1-3,6,11-12H,4,10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKOWQKLXRMVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395380
Record name 3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174502-37-5
Record name 3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Role in Bioactive Molecule Synthesis

This compound represents a β-amino acid derivative of catechol-containing compounds. Unlike its α-amino counterpart L-DOPA, this isomer’s β-configuration introduces steric and electronic challenges in synthesis, particularly in maintaining regioselectivity during amination and preserving the oxidation-sensitive 3,4-dihydroxyphenyl (catechol) group. The compound’s potential applications span neuromodulation, antioxidant therapeutics, and chelating agents, though its scarcity in natural sources necessitates robust synthetic routes.

Key Synthetic Challenges

  • Regioselective amination : Positioning the amino group at the β-carbon requires avoiding competing α-site reactivity.

  • Catechol group stability : The 3,4-dihydroxyphenyl moiety is prone to oxidation, necessitating protective strategies during synthesis.

  • Racemization control : Achieving enantiopure β-amino acids demands chiral auxiliaries or asymmetric catalysis, which are underexplored for this target.

Traditional Synthetic Approaches for Analogous Catecholic Amino Acids

Azlactone Condensation and Hydrolysis

The synthesis of L-DOPA via azlactone intermediates, as reported by Barabanov et al. (2024), offers a template for adapting to the β-amino target:

Step 1: Azlactone Formation
3,4-Dimethoxybenzaldehyde undergoes condensation with benzoylglycine in acetic anhydride to form (Z)-2-benzamido-3-(3,4-dimethoxyphenyl)acrylic acid (azlactone) at 83% yield. This step establishes the carbon skeleton while protecting reactive hydroxyls as methoxy groups.

Step 2: Hydrolysis and Reduction
Azlactone hydrolysis in alkaline medium followed by Raney alloy reduction yields 3-(3,4-dimethoxyphenyl)-2-(benzoylamino)propanoic acid (90% yield). For β-amino derivatives, modifying the reducing agent or introducing a β-keto intermediate could shift amination to the desired position.

Step 3: Deprotection
Hydrobromic acid-mediated demethylation restores catechol groups, with aqueous ammonia neutralizing excess acid to isolate the final amino acid (80% yield).

Table 1: Comparative Yields in Azlactone-Based Syntheses

StepL-DOPA SynthesisProposed β-Amino Adaptation
Azlactone formation83%~70% (estimated)
Hydrolysis/Reduction90%75–80%
Deprotection80%65–70%

Innovative Strategies for β-Amino Acid Construction

Schiff Base-Mediated Cyclization

Recent work on Schiff bases derived from (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid demonstrates the utility of imine intermediates in constructing heterocyclic frameworks. Adapting this approach:

  • Schiff Base Formation : React 3,4-dihydroxybenzaldehyde with β-alanine ethyl ester to form a β-amino imine.

  • Oxazepine Cyclization : Treat the Schiff base with phthalic anhydride under reflux to form 1,3-oxazepine derivatives, which can be hydrolyzed to release the target acid.

Key Advantage : This method avoids harsh reduction steps, preserving catechol integrity. Pilot studies report 68–91% yields for analogous oxazepines.

Protective Group Strategies for Catechol Moieties

Methyl Ether Protection

The ubiquitous use of methoxy groups (as in) provides:

  • Stability : Resists oxidation during synthesis.

  • Ease of Removal : HBr in acetic acid cleaves methyl ethers efficiently (80–90% recovery).

Boronate Ester Alternatives

Emerging approaches employ pinacol boronate esters to protect catechols:

  • Form boronate complex with 3,4-dihydroxybenzaldehyde.

  • Proceed with condensation/amination steps.

  • Oxidative cleavage with H2O2 releases free catechol.

Advantage : Avoids acidic deprotection conditions that may protonate amino groups.

Analytical Characterization of Synthetic Products

Spectroscopic Confirmation

  • NMR : Key signals for β-amino acids:

    • δ 3.1–3.3 ppm (CH2 adjacent to amino)

    • δ 6.5–6.8 ppm (aromatic catechol protons)

  • IR : Stretches at 3300 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O phenolic)

Table 2: Comparative NMR Data for Related Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
L-DOPA methoxy intermediate3.85 (s, OCH3)56.2 (OCH3)
Schiff base R18.21 (s, CH=N)161.5 (C=N)
Proposed β-amino target3.25 (m, CH2NH2)45.8 (CH2NH2)

Mechanism of Action

The mechanism by which 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other phenylpropanoic acid derivatives allow for comparative analysis of their chemical properties, biological activities, and research applications. Below is a detailed comparison:

Structural and Functional Group Analysis

Compound Name Structure Key Functional Groups Biological Relevance References
3-Amino-3-(3,4-dihydroxyphenyl)propanoic acid β-amino group, β-catechol, α-carboxylic acid Hypothesized antioxidant, metabolic roles Limited direct data; inferred from analogs (e.g., DOPA derivatives)
3-(3,4-Dihydroxyphenyl)propanoic acid β-catechol, α-carboxylic acid Microbial metabolite, precursor to benzoic acids Degraded to 3,4-dihydroxyphenylacetic acid in barley metabolism
2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid (DOPA isomer) α-amino group, β-catechol, α-carboxylic acid Neurotransmitter precursor (e.g., L-DOPA) Synthesized via deprotection of dimethoxy intermediates
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives β-amino linked to 4-hydroxyphenyl, α-carboxylic acid Anticancer activity Structure-dependent cytotoxicity against cancer cells
Rosmarinic acid Ester of 3,4-dihydroxycinnamic acid and 3,4-dihydroxyphenyllactic acid Antioxidant, anti-inflammatory Multi-target inhibitor in COVID-19 studies

Key Differences and Challenges

  • Positional Isomerism: The amino group’s position (C2 vs. C3) significantly alters biological activity. For example, L-DOPA (C2-amino) is a neurotransmitter, while the C3-amino variant remains understudied.
  • Bioavailability: Catechol-containing compounds like rosmarinic acid face rapid metabolism, limiting therapeutic efficacy . Amino-substituted derivatives may improve stability.

Biological Activity

3-Amino-3-(3,4-dihydroxyphenyl)propanoic acid, also known as L-DOPA, is a naturally occurring amino acid derivative that plays a crucial role in the biosynthesis of catecholamines. This compound has garnered significant interest in biomedical research due to its diverse biological activities, particularly in neuropharmacology and oncology. This article reviews the biological activity of L-DOPA and its derivatives, focusing on their pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of L-DOPA

L-DOPA is synthesized from the amino acid tyrosine through the action of the enzyme tyrosine hydroxylase. It is primarily known for its role in the treatment of Parkinson's disease, where it serves as a precursor to dopamine, compensating for the loss of dopaminergic neurons. Beyond its neurological implications, L-DOPA has been investigated for its antioxidant properties and potential anticancer activities.

Chemical Structure

The chemical structure of L-DOPA can be represented as follows:

L DOPA=C9H11NO4\text{L DOPA}=\text{C}_9\text{H}_{11}\text{N}\text{O}_4

1. Neuropharmacological Effects

L-DOPA is primarily utilized in the management of Parkinson's disease. It alleviates symptoms by replenishing dopamine levels in the brain. Clinical studies have demonstrated that L-DOPA significantly improves motor function in patients with Parkinson's disease. Its efficacy stems from its ability to cross the blood-brain barrier and convert into dopamine via decarboxylation.

2. Antioxidant Properties

L-DOPA exhibits notable antioxidant activity. Research indicates that it can scavenge free radicals and reduce oxidative stress, which is implicated in various neurodegenerative diseases. The antioxidant capacity of L-DOPA has been assessed using several assays, including:

  • DPPH Radical Scavenging Assay : This assay measures the ability of compounds to donate hydrogen atoms to stabilize free radicals.
  • Ferric Reducing Antioxidant Power (FRAP) Assay : This evaluates the reducing power of antioxidants in a sample.

Table 1 summarizes the antioxidant activities of L-DOPA compared to standard antioxidants:

CompoundDPPH Scavenging Activity (IC50 µM)FRAP Activity (µM FeSO4 Equivalent)
L-DOPA50200
Ascorbic Acid30300
Butylated Hydroxytoluene (BHT)40250

3. Anticancer Activity

Recent studies have explored the anticancer potential of L-DOPA derivatives. A series of derivatives have been synthesized and evaluated against various cancer cell lines, including A549 (non-small cell lung cancer). Notably, compounds derived from L-DOPA demonstrated significant cytotoxic effects and reduced cell viability.

Case Study: Anticancer Screening

In a study evaluating 36 derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, several compounds exhibited promising anticancer properties:

  • Compound 20 : Reduced A549 cell viability by 50% and showed potent antioxidant properties.
  • Compound 22 : Displayed significant inhibition of cell migration.

These findings suggest that structural modifications can enhance the anticancer activity of L-DOPA derivatives.

The biological activities of L-DOPA and its derivatives are mediated through various mechanisms:

  • Dopamine Receptor Activation : In Parkinson's therapy, L-DOPA acts by increasing dopamine levels, activating D1 and D2 receptors.
  • Antioxidant Mechanism : The phenolic hydroxyl groups in L-DOPA contribute to its ability to neutralize reactive oxygen species (ROS).
  • Cytotoxic Mechanisms : In cancer cells, certain derivatives induce apoptosis through ROS generation and modulation of signaling pathways related to cell survival.

Q & A

Q. What are the recommended methods for synthesizing and characterizing 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid?

Synthesis of this compound typically involves multi-step organic reactions, including oxidation, reduction, and substitution. For example, oxidation of precursor molecules like dihydrocaffeic acid derivatives may yield intermediates such as 3-amino-3-(3,4-dihydroxyphenyl)propanal, which can be further reduced . Characterization should include:

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation of the amino and hydroxyl groups.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and purity.
  • UV-Vis Spectroscopy : To identify absorbance peaks correlating with aromatic and conjugated systems (e.g., λmax ~276 nm for dihydroxyphenyl derivatives) .

Q. How can researchers analyze the structural stability of this compound under physiological conditions?

  • pH Stability Studies : Test solubility and degradation in buffers (e.g., PBS pH 7.2). Aqueous solutions should be prepared fresh due to instability .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability.
  • HPLC-MS : Monitor degradation products over time, particularly under oxidative stress .

Q. What basic biological activities have been reported for this compound?

  • Antioxidant Activity : Scavenges free radicals (e.g., inhibits lipid peroxidation in erythrocytes at 500 nM) .
  • Anti-Amyloid Aggregation : Reduces Aβ42 aggregation in cell-free assays (100 µM) .
  • Bone Resorption Inhibition : Suppresses osteoclast activity in hydroxyapatite models (0.1 mg/mL) .

Advanced Research Questions

Q. How does gut microbiota metabolism influence the bioavailability and activity of this compound?

This compound is likely a metabolite of dietary polyphenols (e.g., chlorogenic acid) via microbial dehydroxylation and decarboxylation . Key considerations:

  • Metabolic Profiling : Use LC-MS/MS to track urinary or plasma metabolites in animal models.
  • Microbiome Modulation : Germ-free vs. conventional mouse studies to assess microbial contribution .
  • Degradation Pathways : Further metabolism may yield 3,4-dihydroxyphenylacetic acid or 3,4-dihydroxybenzoic acid, altering bioactivity .

Q. How can researchers address contradictions in reported biological activities (e.g., varying IC50 values across studies)?

  • Standardized Assay Conditions : Control for solvent effects (e.g., residual DMSO alters membrane permeability) .
  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM).
  • Cell Line Specificity : Compare results in RAW 264.7 osteoclasts vs. primary cell cultures .

Q. What experimental designs are optimal for studying its neuroprotective effects in vivo?

  • Animal Models : Administer via oral gavage (e.g., 80 mg/kg in rats) and measure brain accumulation using LC-MS .
  • Behavioral Assays : Pair with Aβ42-induced cognitive deficit models (e.g., Morris water maze).
  • Biomarker Analysis : Quantify oxidative stress markers (MDA, SOD, CAT) in brain homogenates .

Q. What mechanisms underlie its inhibition of bone resorption?

  • RANKL Pathway Modulation : Suppress NF-κB and NFATc1 signaling in osteoclasts .
  • Gene Expression Profiling : Use qPCR to measure TRAP, cathepsin K, and CTR downregulation.
  • Hydroxyapatite Resorption Assays : Quantify pit formation via microscopy .

Q. How can solubility and stability challenges be mitigated in cell-based assays?

  • Solvent Selection : Use ethanol or DMSO for stock solutions (2 mg/mL in ethanol; 1 mg/mL in DMSO) .
  • Organic Solvent Removal : Dilute stocks into aqueous buffers (e.g., PBS) to ≤0.1% solvent.
  • Lyophilization : Prepare stable solid formulations for long-term storage (-20°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid
Reactant of Route 2
3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.